Boc-Glu-Glu-Leu methyl ester
Description
Contextualization of Protected Tripeptides in Synthetic Organic Chemistry
In the intricate field of synthetic organic chemistry, the construction of peptides—chains of amino acids linked by amide bonds—requires a strategic approach to ensure the formation of the desired sequence and prevent unwanted side reactions. nih.govchemrxiv.org This is where the concept of "protecting groups" becomes paramount. Protecting groups are chemical moieties that are temporarily attached to reactive functional groups, such as the amino and carboxyl groups of amino acids, to mask their reactivity during a chemical transformation. nih.govyoutube.com This allows for the selective formation of peptide bonds between specific amino acids in a controlled, step-wise manner. masterorganicchemistry.com
Tripeptides, which consist of three amino acid residues, are significant building blocks in the synthesis of larger, more complex peptides and proteins. The use of protected tripeptides, where the N-terminus (the amino group of the first amino acid) and the C-terminus (the carboxyl group of the last amino acid) are blocked, offers several advantages. sigmaaldrich.com It streamlines the synthetic process by allowing for the coupling of larger fragments, a strategy known as fragment condensation. This approach can be more efficient and can minimize the accumulation of side products that often plagues stepwise solid-phase peptide synthesis (SPPS), a common method for building peptides one amino acid at a time. chemrxiv.org
The choice of protecting groups is crucial and depends on the specific amino acids in the sequence and the desired synthetic strategy. youtube.com Common N-terminal protecting groups include the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.com The Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved by a base. masterorganicchemistry.com For the C-terminus, simple esters, such as a methyl ester, are often employed. orgsyn.org The strategic use of these orthogonal protecting groups—groups that can be removed under different conditions—is a cornerstone of modern peptide synthesis, enabling the creation of highly complex and biologically active peptides. nih.gov
Significance of Boc-Glu-Glu-Leu Methyl Ester as a Model System and Synthetic Intermediate
This compound is a protected tripeptide composed of two glutamic acid (Glu) residues and one leucine (B10760876) (Leu) residue. sigmaaldrich.com The N-terminus is protected by a Boc group, and the C-terminus is protected as a methyl ester. sigmaaldrich.com This specific tripeptide serves as a valuable tool in several areas of chemical and biochemical research.
As a model system, its well-defined structure allows researchers to study fundamental aspects of peptide chemistry and biology. For instance, it can be used to investigate the substrate specificity of enzymes involved in post-translational modifications, such as vitamin K-dependent carboxylation. sigmaaldrich.com The glutamic acid residues in the peptide can act as potential sites for this enzymatic modification, and the defined sequence allows for a clear analysis of the reaction.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C22H37N3O10 |
| Molecular Weight | 503.54 g/mol |
| Appearance | Solid |
| Purity (HPLC) | ≥97% |
| Storage Temperature | −20°C |
| CAS Number | 72903-33-4 |
| Data sourced from multiple suppliers. sigmaaldrich.comsigmaaldrich.com |
Overview of Contemporary Research Paradigms Utilizing this compound
Current research continues to leverage the unique properties of this compound and similar protected peptides. One major area of application is in the development of peptide-based drugs. chemimpex.comchemimpex.com Peptides are of great interest as therapeutic agents due to their high specificity and potency. The synthesis of these therapeutic peptides often relies on the use of protected peptide fragments like this compound to build the final complex molecule efficiently. medchemexpress.com
Another research paradigm involves the study of protein-protein interactions. Synthetic peptides corresponding to specific regions of a protein can be used to probe and disrupt these interactions, providing valuable insights into cellular signaling pathways and disease mechanisms. The synthesis of such peptide probes is greatly facilitated by the availability of well-defined, protected intermediates.
Furthermore, the field of biomaterials utilizes synthetic peptides for the creation of novel materials with specific biological functions. These can include self-assembling peptide hydrogels for tissue engineering or peptide-functionalized surfaces for biocompatible implants. The controlled synthesis of the peptide components for these materials often begins with protected amino acids and peptide fragments.
Structure
2D Structure
Properties
IUPAC Name |
4-[[4-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-5-[(1-methoxy-4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O10/c1-12(2)11-15(20(32)34-6)24-18(30)13(7-9-16(26)27)23-19(31)14(8-10-17(28)29)25-21(33)35-22(3,4)5/h12-15H,7-11H2,1-6H3,(H,23,31)(H,24,30)(H,25,33)(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKPYQOKXLMHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Boc Glu Glu Leu Methyl Ester
Strategies for the De Novo Synthesis of Boc-Glu-Glu-Leu Methyl Ester
The creation of this compound from its constituent amino acids can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Each approach presents a unique set of advantages and challenges in the assembly of this specific tripeptide.
Solid-Phase Peptide Synthesis (SPPS) Approaches to this compound
Solid-phase peptide synthesis, pioneered by R.B. Merrifield, offers a streamlined and efficient method for assembling peptide chains. masterorganicchemistry.com In the context of this compound, the synthesis would commence with the attachment of the C-terminal amino acid, Leucine (B10760876) methyl ester, to a solid support or resin. masterorganicchemistry.comnih.gov A key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, with purification simplified to washing the resin-bound peptide at each step to remove unreacted materials and by-products. bachem.com
The synthesis cycle involves the sequential addition of the glutamic acid residues. Each cycle consists of two main steps: the deprotection of the N-terminal Boc group of the resin-bound peptide and the coupling of the next N-Boc protected amino acid. masterorganicchemistry.com The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic approach where the temporary N-terminal Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the more stable side-chain protecting groups (like benzyl (B1604629) esters for the glutamic acid residues) and the resin linkage remain intact. ub.edu An alternative and now more common strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach, which offers milder deprotection conditions using a base like piperidine. masterorganicchemistry.comub.edu
A critical consideration in SPPS is the final cleavage of the peptide from the resin. For the synthesis of a C-terminal methyl ester, specialized resins and cleavage conditions are required. For instance, a chlorotrityl resin can be employed, which allows for cleavage under acidic conditions while preserving the side-chain protecting groups. biotage.com Another method involves using a resin that allows for cleavage with methanol (B129727) and a base like DIPEA to directly yield the methyl ester. sigmaaldrich.com
Solution-Phase Synthesis Techniques for this compound
Solution-phase synthesis, while often more labor-intensive due to the need for purification after each step, provides greater flexibility and can be advantageous for large-scale synthesis. ub.edu The synthesis of this compound in solution involves the stepwise coupling of the amino acid residues in a suitable organic solvent. The general strategy involves protecting the amino group of one amino acid and the carboxyl group of another, followed by the formation of a peptide bond between them using a coupling reagent. libretexts.org
The process would typically start with the preparation of H-Leu-OMe. Subsequently, Boc-Glu(OR)-OH, where 'OR' is a suitable side-chain protecting group, would be coupled to H-Leu-OMe. After deprotection of the N-terminal Boc group, the resulting dipeptide ester would be coupled with another molecule of Boc-Glu(OR)-OH to yield the fully protected tripeptide. The choice of protecting groups for the glutamic acid side chains is crucial to prevent side reactions and ensure the correct peptide bond formation. Commonly used protecting groups include benzyl (Bzl) or tert-butyl (tBu) esters.
A key challenge in solution-phase synthesis is the potential for racemization during the coupling steps. cdnsciencepub.com The choice of coupling reagents and reaction conditions must be carefully optimized to minimize this side reaction. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. ub.edu
Optimization of Protecting Group Chemistry and Segment Condensation
The successful synthesis of this compound hinges on the strategic use and selective removal of protecting groups. bachem.combiotage.comcdnsciencepub.comnih.govresearchgate.net Orthogonal protection strategies, where different classes of protecting groups can be removed under distinct conditions, are fundamental to this process. ub.eduorganic-chemistry.org
Selective Boc-Deprotection Strategies
The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino function of amino acids. ub.eduorganic-chemistry.org Its removal is a critical step in the stepwise elongation of the peptide chain. ub.educdnsciencepub.comresearchgate.netacs.orgthieme-connect.de
Standard conditions for Boc deprotection involve treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.com However, for sensitive peptides or when other acid-labile groups are present, milder deprotection methods are sought. Lewis acids, such as bismuth(III) trichloride (B1173362) in a mixed solvent system, have been shown to selectively remove the N-Boc group in the presence of other acid-sensitive functionalities like tert-butyl esters. researchgate.net Another mild method employs oxalyl chloride in methanol for the deprotection of N-Boc groups under room temperature conditions. nih.gov The choice of deprotection reagent and conditions must be carefully considered to avoid unwanted side reactions or cleavage of other protecting groups. cdnsciencepub.com
Methyl Ester Cleavage and Further Derivatization
The methyl ester at the C-terminus of this compound serves as a protecting group for the carboxylic acid. biotage.comsigmaaldrich.comcdnsciencepub.comacs.orgthieme-connect.denih.govnih.gov While stable under the acidic conditions used for Boc deprotection, it can be cleaved when desired to liberate the free carboxylic acid for further reactions, such as segment condensation or the synthesis of C-terminally modified peptides.
Saponification, using an aqueous base like sodium hydroxide (B78521) or lithium hydroxide, is a common method for hydrolyzing methyl esters. thieme-connect.de However, this method can be harsh and may lead to side reactions, including racemization, especially in larger peptides. cdnsciencepub.comthieme-connect.de Therefore, milder, non-hydrolytic methods are often preferred. One such method involves the use of bis(tributyltin) oxide (BBTO), which can cleave methyl esters under non-acidolytic and non-nucleophilic conditions. thieme-connect.de Another approach is the use of trimethylsilyl (B98337) iodide, which operates under mild, neutral conditions. thieme-connect.de
Once the methyl ester is cleaved, the resulting C-terminal carboxylic acid can be activated for coupling with another peptide fragment (segment condensation) or an amine to form a peptide amide. This allows for the synthesis of longer and more complex peptides.
Purification and Isolation Techniques for Research-Grade this compound
After synthesis, the crude this compound will contain various impurities, including deletion sequences, incompletely deprotected peptides, and residual reagents. bachem.com Obtaining a research-grade product necessitates a robust purification strategy. masterorganicchemistry.comacs.org
Due to the hydrophobic nature of the Boc and methyl ester protecting groups, the protected peptide often has limited solubility in aqueous solutions, making standard reversed-phase high-performance liquid chromatography (RP-HPLC) challenging. biotage.comnih.gov While RP-HPLC with a C18 or C4 column is a standard method for peptide purification, the choice of solvents is critical. bachem.combiotage.com Often, a gradient of acetonitrile (B52724) in water with 0.1% TFA is used. bachem.com However, for highly hydrophobic protected peptides, solubility can be an issue.
Normal-phase chromatography on silica (B1680970) gel is a valuable alternative for purifying protected peptides. biotage.comnih.gov The peptide can be dissolved in a solvent like dichloromethane (DCM) or dimethylformamide (DMF) and eluted with a gradient of a polar solvent like methanol in a non-polar solvent like chloroform. biotage.comnih.gov Thin-layer chromatography (TLC) is often used to guide the development of the optimal solvent system for separation. nih.gov
Another technique that has been successfully applied to the purification of protected peptides is centrifugal partition chromatography (CPC). nih.gov This support-free liquid-liquid chromatography method can overcome the solubility issues often encountered with RP-HPLC. nih.gov
Following purification, the fractions containing the pure product are typically pooled, and the solvent is removed under reduced pressure. The final product is often obtained as a solid after lyophilization or precipitation and is characterized by analytical techniques such as HPLC, mass spectrometry, and NMR to confirm its identity and purity.
Table 1: Summary of Synthetic and Purification Methodologies
| Aspect | Technique | Key Considerations | References |
|---|---|---|---|
| De Novo Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Choice of resin (e.g., chlorotrityl), orthogonal protecting groups (Boc/Bzl or Fmoc/tBu), efficient coupling and deprotection cycles. | biotage.com, bachem.com, ub.edu, masterorganicchemistry.com |
| Solution-Phase Synthesis | Stepwise coupling, purification after each step, prevention of racemization using appropriate coupling reagents (e.g., DCC/HOBt). | cdnsciencepub.com, ub.edu, libretexts.org | |
| Protecting Group Chemistry | Selective Boc-Deprotection | Use of mild acids (e.g., TFA) or alternative reagents (e.g., BiCl3, oxalyl chloride) to avoid cleavage of other protecting groups. | masterorganicchemistry.com, researchgate.net, nih.gov |
| Methyl Ester Cleavage | Saponification (potential for racemization) or milder methods like BBTO or trimethylsilyl iodide for further derivatization. | cdnsciencepub.com, thieme-connect.de | |
| Purification and Isolation | Reversed-Phase HPLC (RP-HPLC) | May be challenging due to hydrophobicity; requires careful solvent selection (e.g., acetonitrile/water/TFA). | biotage.com, nih.gov, bachem.com |
| Normal-Phase Chromatography | Effective for hydrophobic protected peptides using silica gel and non-aqueous mobile phases. | biotage.com, nih.gov | |
| Centrifugal Partition Chromatography (CPC) | A liquid-liquid chromatography technique that can overcome solubility issues. | nih.gov |
Advanced Applications of Boc Glu Glu Leu Methyl Ester As a Molecular Research Tool
Development of Enzyme Substrates and Probes Incorporating Boc-Glu-Glu-Leu Methyl Ester
The specific sequence of glutamic acid-glutamic acid-leucine makes this peptide fragment a candidate for investigating enzymes that recognize and cleave peptide bonds involving acidic and hydrophobic amino acid residues. One notable potential application is in the study of vitamin K-dependent carboxylation. sigmaaldrich.com
Investigation of Protease and Peptidase Specificity Using Analogs
The substrate specificity of proteases is a critical determinant of their biological function. nih.gov Combinatorial libraries of peptides are a powerful tool for profiling the substrate specificity of these enzymes. nih.govpnas.org While specific studies employing a library of analogs based on the this compound sequence are not extensively documented, the principles of such an approach are well-established. By systematically substituting each amino acid residue in the sequence, researchers can elucidate the preferred amino acids at each position for a given protease.
For instance, a library could be generated where the leucine (B10760876) residue is replaced by other hydrophobic amino acids, or the glutamic acid residues are substituted with other acidic or polar amino acids. The cleavage of these analogs by a target protease can be monitored, often using mass spectrometry, to create a detailed specificity profile. nih.gov This information is invaluable for understanding the enzyme's physiological role and for designing specific inhibitors or substrates.
Design of Fluorescent or Affinity-Tagged Peptide Probes
To study enzyme activity in real-time or to isolate and identify enzymes from complex biological mixtures, peptide substrates can be modified with fluorescent reporters or affinity tags. The this compound can serve as a core structure for such probes.
Fluorescent Probes: A common strategy involves attaching a fluorophore and a quencher to the peptide. Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to an increase in fluorescence. While direct examples of fluorescent probes from this compound are not detailed in the provided literature, the synthesis of such probes is a standard technique in chemical biology.
Affinity-Tagged Probes: An affinity tag, such as biotin, can be incorporated into the peptide structure. nih.gov This allows for the capture and isolation of the enzyme that binds to the peptide. The synthesis of such probes often involves the use of protected amino acids and solid-phase peptide synthesis techniques. nih.gov The Boc group on the N-terminus of this compound provides a stable protecting group during the synthesis and subsequent modifications.
Utilization as a Building Block in Complex Peptide and Peptidomimetic Scaffolds
The this compound is a valuable building block in the solid-phase peptide synthesis (SPPS) of more complex peptides and peptidomimetics. researchgate.net The Boc protecting group is stable under a variety of reaction conditions but can be readily removed with mild acid, allowing for the stepwise elongation of the peptide chain. nih.gov
The synthesis of a phosphopeptide, Ac-Glu-Ser(P)-Leu-Ser(P)-Ser(P)-Ser(P)-Glu-Glu-NHMe, exemplifies the utility of related building blocks in constructing complex, modified peptides. researchgate.net Similarly, this compound can be incorporated into longer peptide sequences or used as a fragment in the convergent synthesis of larger protein domains.
Role in Combinatorial Library Synthesis for Biochemical Screening
Combinatorial chemistry is a powerful technique for generating large libraries of compounds for high-throughput screening to identify new drug leads or to probe biological processes. nih.govamericanpeptidesociety.org The use of protected amino acids and peptides as building blocks is central to the synthesis of peptide libraries. qyaobio.com
The split-and-mix synthesis method is a common approach for creating one-bead-one-compound (OBOC) peptide libraries. qyaobio.com In this method, a solid support is divided into multiple portions, and a different building block is added to each portion. The portions are then combined, mixed, and re-divided for the next coupling step. This process allows for the rapid generation of millions of unique peptide sequences.
Mechanistic Investigations Involving Boc Glu Glu Leu Methyl Ester
Elucidation of Enzyme-Substrate Interactions and Reaction Kinetics
The tripeptide derivative, Boc-Glu-Glu-Leu methyl ester, serves as a valuable tool in the investigation of enzyme-substrate interactions, particularly in the context of peptidases and enzymes involved in post-translational modifications. Its structure, comprising two consecutive glutamic acid residues followed by a leucine (B10760876) residue, with the N-terminus protected by a tert-butyloxycarbonyl (Boc) group and the C-terminus blocked as a methyl ester, makes it a specific substrate for certain enzymatic activities.
Kinetic Analysis of Peptidase Hydrolysis
Similarly, leucine aminopeptidases are a class of exopeptidases that catalyze the removal of N-terminal leucine residues from proteins and peptides. A study on a Co²⁺-dependent leucine aminopeptidase (B13392206) from Lysinibacillus sphaericus C3-41 (Amp0279) utilized L-Leucine-p-nitroanilide as a substrate to determine its kinetic parameters. nih.gov By measuring the rate of p-nitroaniline release, the Michaelis-Menten constant (Km) can be determined from a double reciprocal plot of 1/V versus 1/[S]. nih.gov Although this compound has a blocked N-terminus and is therefore not a substrate for aminopeptidases, the principles of kinetic analysis would be similar for an endopeptidase capable of cleaving internal peptide bonds within this tripeptide. The presence of the leucine residue suggests that it could be a substrate for chymotrypsin-like peptidases that have a preference for large hydrophobic residues at the P1 position.
Table 1: Kinetic Parameters of Peptidase Substrates
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| 20S Proteasome (BrAAP activity) | Abz-Gly-Pro-Ala-Leu-Ala-Nba | - | - | 13,000 nih.gov |
| Leucine Aminopeptidase (Amp0279) | L-Leucine-p-nitroanilide | Varies with conditions | - | - |
Data for this compound is not available in the provided sources.
Structural Recognition Elements by Vitamin K-Dependent Carboxylase and Other Enzymes
This compound is recognized as a potential substrate for vitamin K-dependent γ-glutamyl carboxylase (GGCX), a crucial enzyme in the blood coagulation cascade. biorxiv.org This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) residues in vitamin K-dependent proteins. biorxiv.orgbiorxiv.org The presence of two consecutive glutamic acid residues in this compound makes it a model substrate for studying the carboxylation reaction.
The recognition of substrates by GGCX is a complex process. It involves the binding of a propeptide region, located at the N-terminus of the native substrate protein, to the carboxylase. haematologica.orgyoutube.com This binding event is thought to induce a conformational change in GGCX, which then allows the adjacent Gla domain, containing the glutamate residues to be carboxylated, to access the active site. youtube.com The affinity of the GGCX-propeptide interaction plays a critical role in the efficiency of carboxylation. haematologica.org While this compound lacks a propeptide, its two glutamate residues are the key structural elements for recognition by the active site of the carboxylase. Recent cryo-electron microscopy studies of GGCX in complex with coagulation factors IX and X have provided detailed insights into the molecular basis of substrate recognition and the dual catalytic mechanism of vitamin K oxidation and glutamate carboxylation. biorxiv.org These studies reveal that the active site accommodates the glutamate side chains for the carboxylation reaction.
Furthermore, studies using analogs of glutamic acid have shed light on the structural requirements for substrate binding and inhibition. For example, the peptide Boc-4-methylene-Glu-Glu-Val, where one of the glutamate residues is modified, acts as a competitive inhibitor of vitamin K-dependent carboxylation, highlighting the importance of the glutamate structure for enzyme recognition.
Conformational Analysis and Molecular Dynamics of this compound and its Derivatives
The biological activity of a peptide is intimately linked to its three-dimensional conformation. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to investigate the accessible conformations of peptides like this compound and its derivatives.
While specific molecular dynamics studies on this compound are not detailed in the provided search results, research on related peptides provides valuable insights. For instance, a study on a protected dipeptide fragment, Boc-Phe-Leu-OBzl, utilized X-ray crystallography and molecular dynamics simulations to characterize its conformational preferences. nih.gov The study revealed that even in a crystalline state, the flexible peptide can exist in multiple conformations, and that MD simulations can reproduce these experimentally observed structures. nih.gov
General studies on the conformational properties of tripeptides have classified them into rigid, non-rigid, and intermediate categories based on the structural rigidity between their Cα and Cβ atoms. biorxiv.org The conformation of a tripeptide is influenced by the side-chain interactions and the backbone dihedral angles (φ and ψ). biorxiv.org For this compound, the two negatively charged glutamic acid side chains and the hydrophobic leucine side chain would play a significant role in determining its conformational landscape in different solvent environments.
Furthermore, studies on the conformational stability of poly-L-glutamic acid and its copolymers with L-leucine have shown that factors such as pH and solvent composition can significantly influence their helical conformation. This suggests that the conformation of this compound would also be sensitive to its environment. The use of molecular mechanics and molecular dynamics has also been applied to study cyclic glutamic acid analogues that act as inhibitors of vitamin K-dependent carboxylase, helping to deduce the preferred bioactive conformations at the enzyme's active site. biorxiv.org
Analytical and Spectroscopic Methodologies for Research Characterization of Boc Glu Glu Leu Methyl Ester
Mass Spectrometry for Structural Confirmation and Purity Assessment in Research Applications
Mass spectrometry (MS) is a cornerstone technique for the initial verification of a synthesized peptide. It provides a highly accurate measurement of the molecular mass, which serves as the primary confirmation of the compound's identity. The empirical formula for Boc-Glu-Glu-Leu methyl ester is C22H37N3O10, corresponding to a monoisotopic molecular weight of 503.54 Da. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed for peptide analysis as they minimize fragmentation and predominantly produce molecular ions. In ESI-MS, the compound is often observed as protonated or sodiated adducts.
Table 1: Expected m/z Ratios for this compound in ESI-MS
| Ion Adduct | Formula | Expected m/z |
|---|---|---|
| [M+H]⁺ | [C₂₂H₃₈N₃O₁₀]⁺ | 504.54 |
| [M+Na]⁺ | [C₂₂H₃₇N₃O₁₀Na]⁺ | 526.52 |
This table is interactive. Click on the headers to sort.
Beyond structural confirmation, MS is a powerful tool for assessing purity. It can detect the presence of impurities such as deletion sequences from a solid-phase synthesis, byproducts from incomplete deprotection or side-chain reactions, or residual solvents and reagents. For peptides containing glutamic acid, a notable side reaction during certain analytical procedures (e.g., derivatization for gas chromatography) can be the intramolecular cyclization to a pyroglutamate (B8496135) (pGlu) residue. nih.gov While less common under standard ESI or MALDI conditions, awareness of such potential transformations is crucial for accurate data interpretation. nih.gov High-resolution mass spectrometry can further enhance purity analysis by distinguishing between compounds with very similar masses.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the chemical environment of each atom in the molecule, enabling unambiguous structure elucidation and offering insights into the peptide's three-dimensional conformation in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, NOESY) NMR experiments are utilized.
¹H NMR confirms the presence of all constituent parts of the molecule. Key expected signals include:
A singlet around 1.4 ppm, integrating to 9 protons, characteristic of the tert-butyloxycarbonyl (Boc) protecting group. researchgate.net
A singlet around 3.7 ppm, integrating to 3 protons, corresponding to the methyl ester group. nih.gov
A series of multiplets for the α-protons of the amino acid residues (typically 4.0-4.5 ppm), the side-chain protons of the two glutamic acid residues, and the leucine (B10760876) residue.
Amide (NH) proton signals, typically found downfield (7.0-8.5 ppm).
¹³C NMR provides complementary information, confirming the presence of carbonyl carbons from the peptide bonds, the ester, and the carbamate, as well as the distinct signals for the aliphatic carbons of the amino acid side chains.
Table 2: Representative ¹H NMR Chemical Shifts for Boc-Protected Peptides
| Functional Group | Approximate Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Boc (t-butyl) | ~1.4 | Singlet |
| Leucine (δ-CH₃) | ~0.9 | Doublet |
| Glutamate (B1630785) (β, γ-CH₂) | ~1.9 - 2.5 | Multiplets |
| Methyl Ester (CH₃) | ~3.7 | Singlet |
| α-CH Protons | ~4.0 - 4.5 | Multiplets |
This table is interactive and provides generalized data.
For conformational analysis, 2D NMR techniques are invaluable. Correlation Spectroscopy (COSY) helps in identifying spin-coupled protons within each amino acid residue, aiding in the assignment of the complex spectrum. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect protons that are close in space (<5 Å), providing distance constraints that are essential for building a 3D model of the peptide's preferred solution conformation. nih.gov Studies on other Boc-protected peptides have successfully used this combined NMR and molecular modeling approach to define their spatial structure and relate it to biological activity. nih.gov
Chromatographic Separations (HPLC, TLC) for Purification and Analytical Purity Determination
Chromatographic techniques are indispensable for both the purification of this compound after synthesis and the final determination of its analytical purity.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the gold standard for assessing peptide purity. Commercial sources often specify a purity of ≥97% for this compound, as determined by HPLC. sigmaaldrich.comsigmaaldrich.com In a typical RP-HPLC setup, the peptide is eluted from a hydrophobic stationary phase (e.g., C18) using a gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA). Detection is commonly performed using UV spectrophotometry at wavelengths where the peptide bond absorbs (210–230 nm).
Table 3: Typical RP-HPLC Conditions for Peptide Purity Analysis
| Parameter | Typical Setting |
|---|---|
| Column | C18, 3-5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |
| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 min |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at 214 nm or 220 nm |
This table is interactive. These are example conditions and may require optimization.
Thin-Layer Chromatography (TLC) offers a faster, more qualitative method for monitoring the progress of chemical reactions during synthesis. nih.gov For instance, the consumption of a starting material or the appearance of the product can be quickly visualized on a TLC plate using an appropriate solvent system (e.g., ethyl acetate/hexane) and a suitable stain, such as ninhydrin (B49086) (for free amines) or a potassium permanganate (B83412) stain. nih.gov
Advanced Spectroscopic Techniques for Investigating Molecular Interactions
To probe deeper into the peptide's properties and its interactions with other molecules, advanced spectroscopic techniques can be employed.
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the key functional groups within the peptide by their characteristic vibrational frequencies. This technique can readily confirm the presence of:
Amide I and II bands: Strong absorptions around 1650 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend and C-N stretch), respectively, which are characteristic of the peptide backbone.
Ester Carbonyl: A distinct stretch, typically around 1730-1740 cm⁻¹, confirming the methyl ester group. researchgate.net
Carbamate Carbonyl: The C=O stretch of the Boc group, usually found near 1700 cm⁻¹.
O-H and N-H Stretches: Broad absorptions in the 3200-3500 cm⁻¹ region.
When combined with NMR data, computational methods like NMR-restrained molecular dynamics simulations represent a powerful advanced technique. nih.gov This approach uses inter-proton distance constraints obtained from NOESY experiments to guide a molecular dynamics simulation, generating an ensemble of low-energy structures that are consistent with the experimental data. This provides a detailed picture of the peptide's conformational flexibility and its most probable shapes in solution, which is critical for understanding how it might interact with biological targets.
Computational and Theoretical Studies on Boc Glu Glu Leu Methyl Ester
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, enabling the exploration of the conformational landscape of molecules over time. For Boc-Glu-Glu-Leu methyl ester, MD simulations can reveal the accessible conformations and their relative stabilities in various environments, such as in a vacuum, in aqueous solution, or in organic solvents used for synthesis.
MD simulations of tripeptides, including those with protecting groups, have been used to understand their dynamic behavior. researchgate.netfrontiersin.org The simulations for this compound would typically involve defining a force field (e.g., AMBER, CHARMM, or GROMOS) that describes the interactions between all atoms in the system. The system, including the peptide and surrounding solvent molecules, is then allowed to evolve over time according to the laws of classical mechanics.
Key insights that can be gained from MD simulations of this tripeptide include:
Conformational Preferences: Identifying the dominant secondary structures, such as β-turns, or the presence of a more random coil-like ensemble. The bulky Boc group and the two glutamic acid residues can influence the backbone dihedral angles.
Hydrogen Bonding: Analyzing the formation and breaking of intramolecular hydrogen bonds, which are crucial for stabilizing specific conformations. researchgate.net
Solvent Effects: Understanding how the peptide's conformation changes in different solvents. For instance, in water, the hydrophobic leucine (B10760876) side chain may be driven to fold inwards, while the polar glutamic acid residues would be exposed to the solvent.
Stability of Protected Groups: Assessing the flexibility and orientation of the N-terminal Boc group and the C-terminal methyl ester, which can impact the peptide's reactivity and interactions.
A hypothetical summary of parameters and potential findings from an MD simulation of this compound is presented in Table 1.
Table 1: Illustrative Parameters and Potential Findings from an MD Simulation of this compound
| Parameter | Example Value/Description | Potential Finding |
| Force Field | AMBER ff14SB | Provides a robust description of peptide energetics. |
| Solvent Model | TIP3P Water | Simulates an aqueous environment to mimic biological conditions. |
| Simulation Time | 500 ns | Allows for sufficient sampling of conformational space. |
| Temperature | 300 K | Represents physiological temperature. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Analysis | ||
| RMSD | Fluctuations around an average structure | Indicates the overall stability and flexibility of the peptide. |
| Radius of Gyration | A measure of compactness | Reveals changes in the peptide's overall shape. |
| Hydrogen Bond Analysis | Number and lifetime of H-bonds | Identifies key stabilizing interactions within the peptide. |
| Dihedral Angle Analysis | Ramachandran plots for each residue | Shows the preferred backbone conformations. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure. nih.govacs.org For this compound, these calculations can predict its reactivity and spectroscopic properties.
By solving the Schrödinger equation for the molecule, albeit with approximations, QC methods can determine:
Charge Distribution: The partial charges on each atom, which are crucial for understanding electrostatic interactions and reactivity. The glutamic acid side chains and the peptide backbone are key regions of interest.
Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.
Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity can be calculated to predict how the peptide might react with other chemical species.
Spectroscopic Properties: Prediction of vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to validate the computed structure.
Table 2 presents hypothetical electronic properties for this compound that could be obtained from DFT calculations.
Table 2: Representative Calculated Electronic Properties of this compound (Hypothetical Data)
| Property | Hypothetical Value | Significance |
| Dipole Moment | 5.2 Debye | Indicates the overall polarity of the molecule. |
| HOMO Energy | -6.8 eV | Related to the ability to donate electrons. |
| LUMO Energy | -0.5 eV | Related to the ability to accept electrons. |
| HOMO-LUMO Gap | 6.3 eV | An indicator of chemical stability; a larger gap suggests lower reactivity. |
| Electrostatic Potential | Negative potential around Glu side chains | Predicts sites for electrophilic attack or interaction with positive charges. |
In Silico Docking Studies with Model Protein Targets (e.g., enzymes, receptors)
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org For this compound, docking studies can provide insights into its potential biological activity by modeling its interaction with protein targets like enzymes or receptors.
Given its sequence, plausible model targets could include:
Glutamate (B1630785) Receptors: To investigate if the peptide can act as an agonist or antagonist. nih.govnih.gov
Proteases: To determine if the peptide can act as a substrate or an inhibitor.
The docking process involves placing the flexible peptide into the binding site of the rigid or flexible receptor and scoring the different poses based on a scoring function that estimates the binding affinity. The results can reveal:
Binding Mode: The specific orientation of the peptide within the active site.
Key Interactions: The hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the peptide-protein complex.
Binding Affinity: A predicted binding energy that can be used to rank its potential as a ligand.
A hypothetical docking result of this compound to a model protease is shown in Table 3.
Table 3: Illustrative Docking Results of this compound with a Model Protease (Hypothetical Data)
| Parameter | Result | Interpretation |
| Target Protein | Cathepsin B (a cysteine protease) | A model enzyme to test for potential inhibitory activity. |
| Docking Software | AutoDock Vina | A widely used program for molecular docking. |
| Predicted Binding Affinity | -7.5 kcal/mol | Suggests a moderate binding affinity. |
| Key Interacting Residues | ||
| Hydrogen Bonds | Leu P1 with Gly65; Glu P2 with His199 | Indicates specific interactions that anchor the peptide in the active site. |
| Hydrophobic Interactions | Leu side chain in S2 pocket | Shows how the peptide fits into the enzyme's binding pockets. |
| Electrostatic Interactions | Glu P3 with Arg116 | Highlights the role of charged residues in binding. |
Predictive Modeling of Chemical Transformations and Synthetic Pathways
Computational chemistry can also be a valuable tool in synthetic peptide chemistry. nih.govacs.org Predictive modeling can help anticipate and mitigate challenges in the synthesis of this compound.
Key applications include:
Side Reaction Prediction: Computational models can predict the likelihood of common side reactions in peptide synthesis. For glutamic acid, a potential side reaction is the formation of pyroglutamic acid at the N-terminus, although the Boc group generally prevents this. However, side-chain related reactions can be modeled.
Racemization Prediction: During the coupling of amino acids, there is a risk of racemization. Computational models can assess the propensity of each amino acid to racemize under different coupling conditions.
Optimization of Coupling Reagents: The effectiveness of different peptide coupling reagents can be evaluated computationally to select the one that is likely to give the highest yield and purity. acs.orgresearchgate.net
Conformational Effects on Synthesis: Aggregation of the growing peptide chain on the solid support can hinder reactions. peptide.com MD simulations can predict aggregation-prone sequences, allowing for modifications to the synthetic strategy.
Table 4 outlines some predictable synthetic challenges for this compound and how computational approaches could address them.
Table 4: Predictive Modeling for the Synthesis of this compound (Illustrative Examples)
| Synthetic Challenge | Computational Approach | Potential Outcome |
| Incomplete Coupling | MD simulations of peptide on resin | Predict aggregation propensity and guide solvent choice to improve swelling. |
| Racemization of Glu residues | Quantum chemical calculations of the transition state for oxazolone (B7731731) formation | Identify coupling reagents and conditions that minimize the risk of racemization. |
| Side-chain esterification of Glu | Modeling the reactivity of the Glu side-chain carboxyl group | Suggest appropriate side-chain protecting groups to prevent unwanted reactions. |
| Cleavage from resin | Modeling the stability of the linker under cleavage conditions | Optimize the cleavage cocktail for efficient release of the final product. |
Future Perspectives and Emerging Research Directions for Boc Glu Glu Leu Methyl Ester
Innovations in Synthetic Strategies for Enhanced Accessibility and Efficiency
The synthesis of peptides like Boc-Glu-Glu-Leu methyl ester has traditionally relied on well-established methods such as solid-phase peptide synthesis (SPPS) and solution-phase techniques. The Boc/Bzl (tert-butoxycarbonyl/benzyl) method is a classic approach in which Boc serves as a temporary protecting group for the α-amino group, typically removed with a moderately strong acid like trifluoroacetic acid (TFA). seplite.comspringernature.com While effective, these methods can present challenges, particularly for sequences prone to aggregation or side reactions.
Future synthetic strategies are likely to focus on enhancing the efficiency, accessibility, and sustainability of producing this compound and related peptides. Key areas of innovation include:
Enzymatic Peptide Synthesis: The use of enzymes, such as ligases, offers a green alternative to traditional chemical synthesis. tandfonline.com These biocatalysts can facilitate peptide bond formation under mild conditions, potentially reducing the need for extensive protecting group strategies and hazardous reagents. tandfonline.com Research into enzymes with specificity for glutamic acid-rich sequences could pave the way for highly efficient and stereospecific synthesis of this compound. nih.gov For instance, a glutamic acid-specific endopeptidase from Bacillus licheniformis has shown potential in synthesizing Glu-Xaa peptide bonds. tandfonline.com
Improved Solid-Phase Methodologies: Innovations in solid-phase synthesis continue to emerge, including the development of novel resins and linkers. For glutamic acid-containing peptides, a key challenge is the potential for glutarimide (B196013) formation, which can disrupt the synthesis of the desired peptide. nih.gov Future research may focus on developing linkers and coupling reagents that minimize this and other side reactions. A glutamic acid-based traceless linker has been introduced to improve the solubility of challenging peptide segments during chemical protein synthesis, a strategy that could be adapted for smaller peptides. rsc.org
Flow Chemistry: Continuous flow synthesis is gaining traction as a method to improve the efficiency and scalability of peptide production. This technique allows for precise control over reaction parameters, potentially leading to higher yields and purities of protected peptides like this compound.
These advancements are crucial for making complex peptides more readily available for a wide range of research applications, from fundamental biological studies to the development of new therapeutics and materials.
Expanded Role in the Development of Next-Generation Biochemical Probes and Assays
The unique sequence of this compound, particularly its two consecutive glutamic acid residues, makes it an intriguing candidate for the development of sophisticated biochemical probes and assays. Peptides are increasingly utilized as recognition elements in biosensors due to their high stability, ease of synthesis, and sequence versatility. rsc.org
Future research is poised to explore the following avenues:
Probes for Metalloproteases: Many matrix metalloproteinases (MMPs) have a preference for substrates containing acidic residues like glutamic acid. This compound could serve as a foundational scaffold for designing specific probes for these enzymes, which are implicated in a variety of physiological and pathological processes. By incorporating a fluorophore and a quencher into the peptide sequence, researchers can create FRET (Förster Resonance Energy Transfer) probes that signal enzymatic cleavage. springernature.comuniversiteitleiden.nl The development of libraries of such probes could aid in the high-throughput screening of MMP inhibitors. nih.gov
Biosensors for Enzyme Activity: The peptide's structure could be adapted for use in various biosensor platforms to detect the activity of specific proteases. rsc.org This could involve immobilizing the peptide on a surface, such as a microarray, and detecting cleavage through changes in fluorescence or mass. nih.gov The development of such tools is critical for diagnostics and for understanding the role of proteases in disease.
Probes for Studying Post-Translational Modifications: Glutamic acid residues are themselves subject to post-translational modifications, such as phosphorylation. wikipedia.org this compound could be used as a starting point to synthesize peptides with specific modifications, enabling the study of the enzymes involved in these processes and their biological consequences. nih.gov
The ability to tailor the peptide sequence and attach various reporter groups opens up a vast landscape for creating highly specific and sensitive tools for chemical biology. nih.gov
Integration into Advanced Materials Science Research as a Peptide Scaffold
The field of materials science is increasingly looking to biological molecules for the bottom-up fabrication of novel materials with unique properties. Self-assembling peptides, in particular, have garnered significant attention for their ability to form well-ordered nanostructures like hydrogels and nanofibers. nih.gov The di-glutamic acid motif in this compound suggests a potential for self-assembly driven by hydrogen bonding and electrostatic interactions.
Emerging research directions in this area include:
Self-Assembling Hydrogels: Peptides containing glutamic acid have been shown to form hydrogels, which are highly hydrated, three-dimensional networks with applications in tissue engineering and drug delivery. nih.gov By controlling the self-assembly of this compound or its derivatives, it may be possible to create biocompatible and biodegradable hydrogels with tunable mechanical properties. These materials could serve as scaffolds that mimic the native extracellular matrix, promoting cell adhesion, proliferation, and differentiation. nih.govnih.gov
Nanofibrous Scaffolds for Bone Tissue Engineering: The presence of glutamic acid residues is known to play a role in the nucleation of calcium phosphate, a key component of bone. nih.gov Nanofibers functionalized with glutamic acid-containing peptides have been shown to promote the osteogenic differentiation of human mesenchymal stem cells. nih.gov This suggests that this compound could be integrated into nanofibrous scaffolds to create bioactive materials that actively promote bone regeneration. mdpi.com
Peptide-Polymer Conjugates: The Boc and methyl ester protecting groups offer handles for chemical modification, allowing the peptide to be conjugated to polymers. This could lead to the creation of hybrid materials that combine the biological functionality of the peptide with the structural properties of the polymer, opening up new possibilities in areas such as bioprinting and the development of smart materials that respond to biological cues.
The integration of well-defined peptide sequences like Boc-Glu-Glu-Leu into materials science offers a powerful strategy for creating the next generation of advanced biomaterials.
Exploration of Novel Mechanistic Insights in Enzymology and Chemical Biology
The interaction of peptides with enzymes is a cornerstone of enzymology. Protected peptides like this compound can serve as valuable tools for dissecting the mechanisms of enzyme action, particularly for proteases.
Future research in this domain could focus on:
Substrate Specificity Studies: This tripeptide can be used as a potential substrate to investigate the specificity of various proteases. sigmaaldrich.com Glutamic acid-specific endopeptidases, for example, have been studied using synthetic peptide substrates to understand their cleavage preferences. nih.gov By systematically varying the amino acid sequence around the glutamic acid residues, researchers can map the substrate binding sites of enzymes and gain insights into the molecular basis of their specificity.
Enzyme Inhibition Kinetics: Derivatives of this compound could be designed as inhibitors of specific proteases. universiteitleiden.nlnih.gov By studying the kinetics of inhibition, researchers can determine the mechanism of action of these inhibitors (e.g., competitive, non-competitive) and optimize their potency and selectivity. universiteitleiden.nl This is a crucial step in the development of new therapeutic agents that target enzymes involved in disease.
Probing Enzyme Active Sites: The protected peptide can be used to probe the chemical environment of an enzyme's active site. For instance, the selective cleavage of the peptide bond following a glutamic acid residue can provide information about the catalytic mechanism of the enzyme. nih.gov Furthermore, the introduction of unnatural amino acids or spectroscopic labels into the peptide sequence can provide more detailed information about enzyme-substrate interactions. mdpi.com
The use of well-defined, protected peptides like this compound provides a powerful approach to unraveling the complex mechanisms that govern enzyme function, with significant implications for both fundamental science and drug discovery.
Q & A
Q. What are the optimal synthetic routes for Boc-Glu-Glu-Leu methyl ester, and how can reaction efficiency be quantified?
- Methodological Answer : The synthesis of peptide derivatives like this compound typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Efficiency is quantified via yield calculations and purity assessments (e.g., HPLC or NMR) . For esterification, methyl ester formation via Fischer esterification or transesterification should be monitored using GC-MS to track methyl ester content (%E) . Reaction parameters (e.g., catalyst concentration, temperature) can be optimized using factorial designs like the Taguchi method, which reduces experimental runs while identifying critical variables (e.g., catalyst type contributed 77.6% to yield in rapeseed methyl ester synthesis) .
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with UV detection (λ = 214 nm for peptide bonds) and compare retention times against standards.
- Structural Confirmation : Employ H NMR (e.g., Boc group protons at ~1.4 ppm, methyl ester protons at ~3.6 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
- Impurity Profiling : LC-MS/MS can identify truncated sequences or side products (e.g., deprotected intermediates) .
Q. What solvent systems are recommended for dissolving this compound during purification?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the peptide’s hydrophilicity. For chromatographic purification, gradients of acetonitrile/water with 0.1% TFA are standard. Avoid chloroform due to potential ester hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer :
- Data Normalization : Ensure consistent units (e.g., IC, µM) and assay conditions (pH, temperature).
- Meta-Analysis : Use tools like Google Scholar’s “Cited by” feature to trace methodological variations (e.g., cell line differences, incubation times) .
- Statistical Validation : Apply ANOVA to compare datasets and identify outliers. For example, conflicting IC values may arise from batch-to-batch purity differences, necessitating re-testing under standardized protocols .
Q. What experimental design strategies minimize side reactions during this compound synthesis?
- Methodological Answer :
- Orthogonal Protection : Use Boc for α-amino groups and methyl esters for carboxyl termini to prevent undesired couplings.
- Taguchi Optimization : Design experiments with orthogonal arrays (e.g., L9 for 4 parameters at 3 levels) to prioritize factors like coupling reagent efficiency (e.g., HBTU vs. DCC) and reaction time .
- In Situ Monitoring : FTIR can track carbodiimide consumption (C=O stretch at 1710 cm) to halt reactions before side product formation .
Q. How can computational modeling predict the stability of this compound under varying pH conditions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate peptide behavior in explicit solvent models (e.g., TIP3P water) to predict hydrolysis rates at acidic/alkaline pH.
- DFT Calculations : Estimate activation energies for ester bond cleavage. Validate predictions experimentally via pH-stability assays (e.g., incubate at pH 2–12 and quantify degradation via HPLC) .
Data Analysis and Reproducibility
Q. What statistical frameworks are appropriate for analyzing dose-response data involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data using software like GraphPad Prism. Report R and confidence intervals.
- Error Propagation : Account for variability in synthesis (e.g., ±2% yield) and bioassays (e.g., ±5% SD) using Monte Carlo simulations .
Q. How should researchers document experimental protocols to ensure reproducibility?
- Methodological Answer :
- MIAPE Guidelines : Follow Minimum Information About a Peptide Experiment standards, detailing resin type, coupling times, and cleavage conditions.
- Supporting Information : Upload raw HPLC chromatograms, NMR spectra, and statistical code to repositories like Zenodo, citing them in the main manuscript .
Tables for Reference
| Parameter | Optimal Value | Method | Source |
|---|---|---|---|
| Coupling Reagent | HBTU | SPPS, 2x 30-min couplings | |
| Methyl Ester Content | ≥95% | GC-MS (C17:0 internal standard) | |
| Purity Threshold | ≥98% | HPLC (ACN/0.1% TFA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
